8-Chloro-1,2-dihydronaphthalene

描述

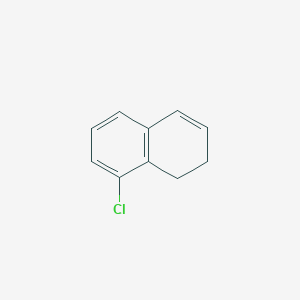

8-Chloro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9Cl It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom at the 8th position, and the compound is partially hydrogenated at the 1,2-positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the chlorination of 1,2-dihydronaphthalene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution at the 8th position.

Another method involves the use of methylenecyclopropanes (MCPs) as starting materials. MCPs can undergo single-electron oxidation or metal-hydride abstraction (MHAT) processes in the presence of visible light photoredox catalysis and cobalt catalysis to yield 4-aryl-1,2-dihydronaphthalene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

8-Chloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it back to 1,2-dihydronaphthalene or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Naphthalene derivatives with additional functional groups.

Reduction: 1,2-Dihydronaphthalene or fully reduced naphthalene.

Substitution: Compounds with various functional groups replacing the chlorine atom.

科学研究应用

Organic Synthesis

8-Chloro-1,2-dihydronaphthalene serves as a versatile building block in organic chemistry. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles in electrophilic substitution reactions.

- Coupling Reactions: It can be utilized in cross-coupling reactions to form complex organic molecules.

Example Reaction:

Pharmaceutical Research

This compound has garnered attention in drug development due to its potential as a precursor for biologically active compounds. Studies have shown that derivatives of this compound exhibit significant biological activity, making them candidates for further pharmacological evaluation.

Case Study:

Research indicated that modifications of this compound could lead to compounds with enhanced anti-inflammatory properties, demonstrating its utility in medicinal chemistry .

Material Science

In material science, this compound is used to develop novel materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into polymers or other matrices to enhance performance characteristics.

Applications include:

- Development of organic light-emitting diodes (OLEDs).

- Synthesis of photonic materials with tailored refractive indices.

作用机制

The mechanism of action of 8-Chloro-1,2-dihydronaphthalene involves its interaction with molecular targets through its chlorine atom and aromatic ring system. The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. Additionally, the partially hydrogenated naphthalene ring can undergo various transformations, contributing to its versatility in chemical synthesis .

相似化合物的比较

Similar Compounds

1,2-Dihydronaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

8-Bromo-1,2-dihydronaphthalene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

8-Fluoro-1,2-dihydronaphthalene: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness

8-Chloro-1,2-dihydronaphthalene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects on the molecule. This makes it a valuable intermediate in organic synthesis and a useful compound for studying the effects of halogenation on aromatic systems.

生物活性

8-Chloro-1,2-dihydronaphthalene is a polycyclic aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with a chlorine substituent at the 8-position. This structural modification can influence its interaction with biological targets and its overall activity.

Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against melanoma and renal cancer cells, suggesting a broad-spectrum anticancer activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Melanoma (A375) | 10 | Growth inhibition |

| Renal (SN12C) | 15 | Induction of apoptosis |

| Non-small cell lung (NCI-H23) | 20 | Cell cycle arrest |

The mechanism of action appears to involve the induction of apoptotic pathways and the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK .

Antioxidant Activity

This compound has also been studied for its antioxidant properties . Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzymatic Interactions

The compound interacts with several enzymes involved in metabolic processes. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Molecular Targets

Research has identified several molecular targets for this compound:

- EGFR : Inhibition of epidermal growth factor receptor autophosphorylation leads to reduced signaling through the PI3K/Akt pathway.

- COX-2 : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .

Study on Anticancer Effects

In a study involving xenograft models, mice treated with this compound showed significant tumor regression. The treatment was administered at a dosage of 5 mg/kg body weight bi-weekly for four weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups .

Neuroprotective Effects

Another investigation highlighted neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound was found to enhance the expression of antioxidant enzymes and reduce neuronal cell death .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Chloro-1,2-dihydronaphthalene derivatives?

Synthesis typically involves catalytic strategies or functionalization of precursor molecules. For example:

- Visible Light Photoredox Catalysis : Combine methylenecyclopropanes (MCPs) with aryl halides in MeCN/HFIP (7:3) under cobalt catalysis (Co(dmgH)₂PyCl) and a 9-mesityl-10-methylacridinium perchlorate photocatalyst. This yields 4-aryl-1,2-dihydronaphthalene derivatives with good regioselectivity .

- Dehydration and Nitration : Reduce 6,7-dimethoxy-1-tetralone with NaBH₄ in ethanol, followed by dehydration using p-toluenesulfonic acid in refluxing toluene. Subsequent nitration with tetranitromethane and pyridine in acetone introduces nitro groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected prior to use) and flame-retardant antistatic suits. Use respiratory protection if aerosolization is possible .

- Environmental Controls : Work in a fume hood, avoid drain contamination, and use secondary containment for spills. Sodium perchlorate may be required to maintain ionic strength during reactions, but handle with care due to oxidative hazards .

Q. How can researchers screen for potential toxicological effects of this compound in in vitro models?

- Risk of Bias Assessment : Use structured questionnaires (e.g., Table C-7 from ATSDR guidelines) to evaluate randomization, dose allocation, and outcome reporting in animal studies. For human cell lines, prioritize assays measuring DNA adduct formation or oxidative stress markers .

- Metabolite Identification : Employ LC-MS to detect hydrolysis products like 1-naphthol or 2-naphthol, which are indicative of metabolic activation pathways .

Advanced Research Questions

Q. How do acid-catalyzed hydrolysis mechanisms differ between halogenated and methoxy-substituted dihydronaphthalenes?

- Kinetic Analysis : For methoxy derivatives (e.g., 4-methoxy-1,2-dihydronaphthalene), rate constants () in HClO₄ solutions are linearly proportional to [H⁺], with and a kinetic isotope effect . Halogenated analogs may exhibit slower rates due to steric hindrance or electronic effects .

- Experimental Design :

- Maintain ionic strength at 0.10 M using NaClO₄.

- Use UV-Vis or NMR to monitor reaction progress.

- Compare activation energies via Eyring plots.

Q. What advanced catalytic strategies improve regioselectivity in synthesizing 4-aryl-1,2-dihydronaphthalene derivatives?

- Dual Catalysis : Merge photoredox (e.g., acridinium salts) and cobalt catalysts to enable single-electron transfer (SET) pathways. This allows for MHAT (Metal-Hydride Hydrogen Atom Transfer) processes, achieving >80% yield in fluorinated derivatives .

- Solvent Optimization : Polar aprotic solvents like HFIP enhance radical stability, favoring C4-aryl addition over competing pathways.

Q. How can researchers resolve contradictions in kinetic data from hydrolysis studies of dihydronaphthalene derivatives?

-

Contradiction Analysis Framework :

-

Statistical Tools : Apply weighted least squares fitting to account for heteroscedasticity in rate data .

Q. What metabolic pathways are implicated in the bacterial degradation of this compound?

-

Initial Oxidation : Pseudomonas putida oxidizes naphthalene via dioxygenase enzymes to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. Chlorinated derivatives may undergo dehalogenation before ring cleavage .

-

Key Metabolites :

Metabolite Detection Method Significance 1,2-Naphthoquinone HPLC-ECD Indicates oxidative stress 4-Hydroxy-1-tetralone GC-MS Terminal degradation product

属性

IUPAC Name |

8-chloro-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROPOGXVCHJPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585788 | |

| Record name | 8-Chloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113075-75-5 | |

| Record name | 8-Chloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。